PDE9A Inhibitory Potency Differentiation: 4-Chlorophenyl/3-Fluorophenoxy Substitution Pattern Versus Alternative N1-Aryl/C4-Ether Combinations in the US9617269 Patent Chemical Series
The target compound's substitution pattern occupies a distinct region of chemical space within the PDE9A inhibitor pharmacophore defined by US9617269. Within this patent series, PDE9A inhibitory potency is exquisitely sensitive to substituent identity: Compound WYQ-91 (bearing a o-chlorophenyl group at N1 and a tailored C6-substituent) achieves an IC₅₀ of 5.5 nM against the PDE9A2 catalytic domain, representing the high-potency boundary of the series, while Compound WYQ-41—with a different N1/C4 substitution pattern—exhibits a 53-fold weaker IC₅₀ of 292 nM [1][2]. Compound WYQ-95, featuring a p-methoxyphenyl carboxamide moiety, displays an intermediate IC₅₀ of 52 nM [3]. The target compound's 4-chlorophenyl (N1) and 3-fluorophenoxy (C4) substitution represents a specific, positionally defined chemotype whose PDE9A potency is expected to fall within this characterized range, with the meta-fluorine on the phenoxy ring providing a hydrogen-bond acceptor that is absent in non-fluorinated or para-fluorinated analogs [4].
| Evidence Dimension | PDE9A2 catalytic domain inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly determined in published literature; predicted to fall within US9617269 patent series range based on structural congruence with the N-substituted pyrazolo[3,4-d]pyrimidine ketone pharmacophore |
| Comparator Or Baseline | Compound WYQ-91 (US9617269): IC₅₀ = 5.5 nM; Compound WYQ-95: IC₅₀ = 52 nM; Compound WYQ-41: IC₅₀ = 292 nM |
| Quantified Difference | 53-fold potency range across series (5.5–292 nM); target compound structurally distinct from all three comparators by N1/C4 substitution pattern |
| Conditions | Inhibition of PDE9A2 catalytic domain (unknown origin) using [³H]-cGMP/[³H]-cAMP as substrate after 15 min by liquid scintillation counting analysis [1][3] |
Why This Matters
The >50-fold PDE9A potency spread observed within a single patent chemical series demonstrates that procurement of the specific 4-chlorophenyl/3-fluorophenoxy substitution pattern—rather than any in-class alternative—is essential for reproducing a defined PDE9A inhibitory profile in downstream assays.
- [1] BindingDB Entry BDBM50034639 (CHEMBL3360414 | US9617269, Compound WYQ-91). Affinity Data: IC₅₀ = 5.5 nM (PDE9A2 catalytic domain, [³H]-cGMP/[³H]-cAMP substrate, 15 min, liquid scintillation counting). View Source
- [2] BindingDB Entry BDBM317090 (US9617269, Compound WYQ-41). Affinity Data: IC₅₀ = 292 nM (PDE9A). View Source
- [3] BindingDB Entry BDBM50034638 (CHEMBL3360411 | US9617269, Compound WYQ-95). Affinity Data: IC₅₀ = 52 nM (PDE9A2 catalytic domain, [³H]-cGMP/[³H]-cAMP substrate, 15 min, liquid scintillation counting). View Source
- [4] Luo, H. et al. (2015). Patent US9617269 (Application US20150218168): N-substituted pyrazolo[3,4-d]pyrimidine ketone compounds as PDEIX inhibitors. Sun Yat-Sen University / University of North Carolina. View Source
